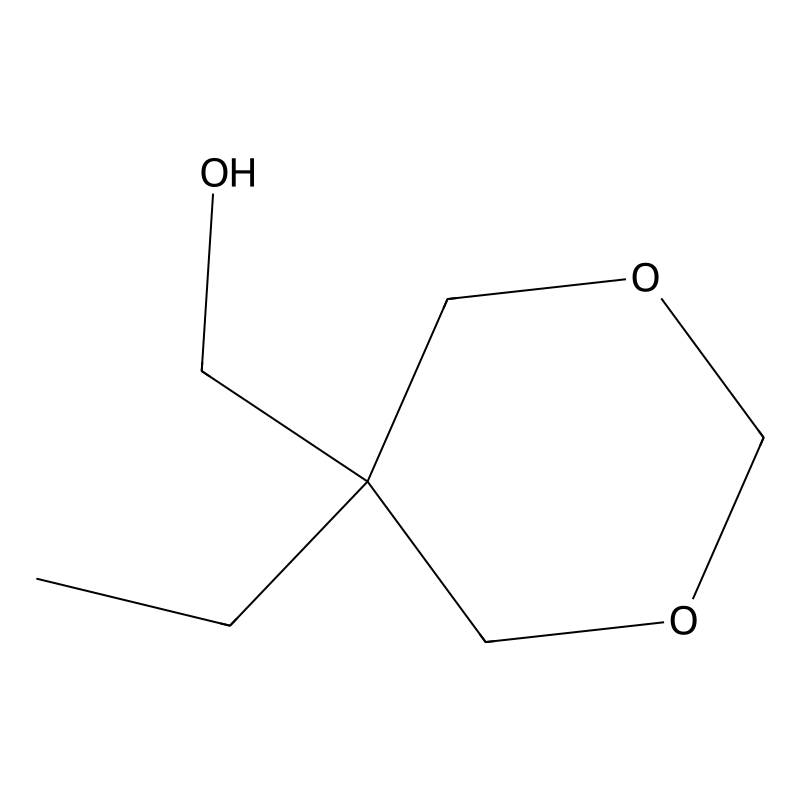

5-Ethyl-1,3-dioxane-5-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethyl-1,3-dioxane-5-methanol is an organic compound with the molecular formula C₇H₁₄O₃ and a CAS number of 5187-23-5. This compound features a dioxane ring, which consists of two oxygen atoms in a six-membered ring, and a methanol group attached to one of the carbon atoms. The presence of the ethyl group enhances its solubility and reactivity, making it an interesting subject for chemical research and applications. The compound appears as a colorless liquid and is known for its relatively low toxicity compared to other similar compounds .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it can lose water to form an ether or alkene.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis .

The synthesis of 5-Ethyl-1,3-dioxane-5-methanol typically involves the following methods:

- Ring Closure Reaction: Starting from suitable precursors containing both ethyl and hydroxymethyl groups, a ring closure reaction can be performed under acidic or basic conditions.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through hydroxymethylation of an appropriate dioxane derivative.

- Condensation Reactions: Various condensation reactions involving aldehydes or ketones can also lead to the formation of this compound.

These methods reflect common synthetic strategies used in organic chemistry to construct complex molecular architectures .

5-Ethyl-1,3-dioxane-5-methanol has several applications across different industries:

- Adhesives and Sealants: It is utilized as a component in adhesive formulations due to its chemical stability and bonding properties.

- Coating Products: This compound is also found in coatings where its solvent properties enhance film formation.

- Fillers and Putties: Its viscosity and binding capabilities make it suitable for use in fillers and putties in construction materials .

Several compounds share structural similarities with 5-Ethyl-1,3-dioxane-5-methanol. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dioxane | C₄H₈O₂ | Simple dioxane structure without substituents |

| 2-Methyl-1,3-dioxane | C₅H₁₀O₂ | Methyl substitution at the second carbon |

| 4-Ethyl-1,3-dioxane | C₇H₁₄O₂ | Ethyl substitution at the fourth carbon |

| 2-Hydroxyethyl methacrylate | C₇H₁₄O₃ | Contains methacrylate functionality |

The uniqueness of 5-Ethyl-1,3-dioxane-5-methanol lies in its combination of an ethyl group with a hydroxymethyl substituent on a dioxane ring, offering distinct chemical properties and applications compared to other similar compounds. Its relatively low toxicity profile further enhances its appeal for industrial use .

The synthesis of 5-ethyl-1,3-dioxane-5-methanol primarily relies on condensation reactions involving trimethylolpropane derivatives as key starting materials [1]. Trimethylolpropane, with the molecular formula C₆H₁₄O₃, serves as the fundamental precursor in these synthetic pathways due to its three primary hydroxyl groups that facilitate cyclization reactions [2] [3]. The condensation process involves the reaction of trimethylolpropane with formaldehyde under controlled acidic conditions to form the desired dioxane ring structure [1].

The reaction mechanism follows a sequential pathway where trimethylolpropane undergoes initial condensation with formaldehyde through aldol addition reactions [3] [4]. This process occurs via base-catalyzed aldol addition of butyraldehyde with formaldehyde, where sodium hydroxide acts as a catalyst to condense the reactants into intermediate products [4]. The intermediate 2,2-bis(hydroxymethyl) butanal then reacts with additional formaldehyde under the same conditions to yield the final trimethylolpropane structure [4].

Industrial synthesis protocols demonstrate that optimal molar ratios of trimethylolpropane to formaldehyde range from 1:0.9 to 1:1.2, with variations affecting both conversion rates and product selectivity [1]. Reaction conditions typically employ temperatures between 116-118°C with reaction times spanning 9-11 hours under nitrogen atmosphere to prevent oxidative side reactions [1]. The yield of the desired product varies from 81% to 87% depending on the specific reaction conditions and catalyst employed [1].

Table 1: Condensation Reaction Parameters for 5-Ethyl-1,3-dioxane-5-methanol Synthesis

| Parameter | Optimal Range | Product Yield (%) | Selectivity Impact |

|---|---|---|---|

| Temperature | 116-118°C | 81-87 | Higher temperatures reduce selectivity |

| Molar Ratio (TMP:HCHO) | 1:0.9-1.2 | 81-87 | Excess formaldehyde improves conversion |

| Reaction Time | 9-11 hours | 81-87 | Extended time may cause decomposition |

| Catalyst Loading | 0.6-1.7% by mass | 81-87 | Insufficient catalyst reduces conversion |

The condensation reactions proceed through nucleophilic attack mechanisms where the hydroxyl groups of trimethylolpropane act as nucleophiles toward the electrophilic carbon center of formaldehyde [2]. This process is facilitated by the presence of acid catalysts that activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack [5]. The reaction yields trimethylolpropane derivatives with enhanced reactivity toward subsequent cyclization steps [2] [3].

Acid-Catalyzed Cyclization Mechanisms

The cyclization of trimethylolpropane derivatives to form 5-ethyl-1,3-dioxane-5-methanol occurs through acid-catalyzed mechanisms involving multiple catalytic systems [1] [6]. Methanesulfonic acid, para-toluenesulfonic acid, and sulfuric acid have been identified as effective catalysts for promoting the cyclization reaction [1] [7]. These strong acid catalysts facilitate protonation of hydroxyl groups, creating better leaving groups that enable intramolecular cyclization [8] [6].

The mechanistic pathway involves initial protonation of one hydroxyl group by the acid catalyst, followed by intramolecular nucleophilic attack by another hydroxyl group to form the six-membered dioxane ring [6] [9]. This process occurs through a concerted mechanism where ring closure and proton transfer occur simultaneously to maintain charge neutrality throughout the reaction [10]. The acid catalyst plays a crucial role in stabilizing transition states and lowering the activation energy required for cyclization [6].

Para-toluenesulfonic acid demonstrates particular effectiveness in promoting cyclization reactions of diol substrates under controlled temperature conditions [6] [9]. The mechanism involves formation of episulfonium ion intermediates that are subsequently captured intramolecularly to generate the desired cyclic ether products [6]. This process occurs stereospecifically with inversion of configuration at the migratory terminus, ensuring high stereochemical control [6].

Research has shown that the cyclization reaction exhibits first-order kinetics with activation energies ranging from 106.9 to 123.7 kilojoules per mole, depending on the specific substrate and reaction conditions [11]. The reaction rate is influenced by temperature, with optimal conditions occurring at 116-118°C to balance conversion rates with product selectivity [1]. Higher temperatures tend to promote side reactions that reduce overall yield and product purity [1].

Table 2: Acid Catalyst Performance in Cyclization Reactions

| Catalyst Type | Concentration (% by mass) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|

| Methanesulfonic acid | 0.6 | 116 | 11 | 87 |

| Para-toluenesulfonic acid | 1.6 | 116 | 10 | 85 |

| Sulfuric acid | 1.7 | 118 | 9 | 81 |

The cyclization mechanism is further influenced by solvent effects and reaction medium composition [12] [10]. Water content plays a critical role in facilitating proton transfer processes that are essential for maintaining reaction efficiency [10]. Computational studies using density functional theory have revealed that explicit water molecules establish hydrogen bond networks that allow prototropism while maintaining electrical neutrality during proton transfer steps [10].

Industrial-Scale Production Optimization Strategies

Industrial production of 5-ethyl-1,3-dioxane-5-methanol requires comprehensive optimization strategies that address both reaction parameters and downstream processing considerations [13] [14]. Large-scale manufacturing processes employ continuous reactor systems operating at temperatures between 130-200°C with pressures ranging from partial vacuum to slight overpressure conditions [8] [15]. The continuous nature of the process allows for better heat management and more consistent product quality compared to batch operations [15].

Process optimization focuses on maximizing conversion rates while minimizing formation of unwanted byproducts [14] [16]. Industrial reactors are designed as closed systems to prevent loss of volatile reactants and to maintain precise control over reaction atmospheres [8] [15]. The reaction mixture is continuously heated in specialized vessels equipped with efficient distillation systems to separate products as they form [15].

Purification strategies involve multi-stage distillation processes where the crude reaction product undergoes separation through light component rectification towers [1]. The reaction liquid is fed from the middle of the rectification tower under reduced pressure conditions ranging from 0.05 to 50 kilopascals absolute pressure [1]. Reflux ratios are carefully controlled between 0.1 and 15 to optimize separation efficiency and product purity [1].

Table 3: Industrial Process Optimization Parameters

| Process Stage | Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|---|

| Reaction | Temperature | 130-200°C | Higher temperature increases rate but reduces selectivity |

| Reaction | Pressure | 188-825 mmHg | Reduced pressure favors product volatilization |

| Separation | Reflux ratio | 0.1-15 | Higher ratios improve purity but reduce throughput |

| Purification | Column pressure | 0.05-50 kPa | Lower pressure enables efficient separation |

Energy efficiency considerations drive the implementation of heat integration systems that recover thermal energy from product streams [17]. Continuous flow processing enables better heat transfer characteristics and reduces energy consumption compared to traditional batch methods [17] [18]. The high surface-to-volume ratio in continuous flow systems provides more uniform temperature distribution and improved reaction control [17].

Quality control measures include real-time monitoring using gas chromatography equipped with flame ionization detectors to track product composition throughout the process [1]. This analytical approach enables immediate process adjustments to maintain optimal product specifications and minimize off-specification material [1]. Industrial facilities typically achieve yields of 90% or higher through careful optimization of reaction conditions and efficient separation processes [8] [15].

Scale-up considerations address the challenges associated with heat and mass transfer limitations that become more pronounced in larger reactor systems [14]. Industrial implementations employ specialized reactor designs that maintain adequate mixing and heat transfer even at production scales measured in thousands of kilograms per day [18]. Safety systems are integrated throughout the process to handle the reactive nature of the chemicals involved while maintaining operational reliability [14].

Computational Modeling of Reaction Pathways

Computational modeling approaches provide detailed insights into the reaction mechanisms governing 5-ethyl-1,3-dioxane-5-methanol synthesis through density functional theory calculations and molecular dynamics simulations [19] [20] [21]. These computational studies employ various levels of electronic structure theory including unrestricted Becke three-parameter Lee-Yang-Parr functional, unrestricted second-order Møller-Plesset perturbation theory, and complete active space self-consistent field methods to investigate reaction pathways [20].

Density functional theory calculations using the ωB97X-D functional with 6-311++G(d,p) basis sets have been employed to investigate alternative reaction pathways for dioxane formation [10]. These calculations reveal that cyclization reactions can proceed through both ionic and non-ionic mechanisms depending on the reaction conditions and presence of explicit solvent molecules [10]. The computational results indicate that explicit water molecules play a crucial role in stabilizing transition states through hydrogen bonding networks [10].

Molecular dynamics simulations provide insights into solvent effects and dynamic behavior of reacting systems [12] [22]. Atomistic pair potential models that account for molecular flexibility have been developed to study solvation dynamics and structural properties of dioxane-containing systems [12]. These simulations demonstrate that dioxane molecules arrange in solution with favorable intermolecular distances that influence reaction kinetics and product formation [22].

Table 4: Computational Methods for Reaction Pathway Analysis

| Method | Basis Set | Temperature Range (K) | Key Findings |

|---|---|---|---|

| UB3LYP | 6-31G* | 300-1500 | Non-statistical dynamics observed |

| ωB97X-D | 6-311++G(d,p) | 298 | Alternative non-ionic pathways identified |

| CASSCF | Various | 300-1500 | Transition state energies calculated |

| Molecular Dynamics | Force field | 298-403 | Solvation structure characterized |

Electronic structure calculations reveal that the cyclization process involves multiple transition states with activation energies that depend on the specific reaction pathway [20] [10]. Direct dynamics simulations show that approximately 40% of trajectories proceed directly from transition states to products without forming stable intermediates, indicating significant non-statistical behavior in the reaction dynamics [20]. This finding has important implications for understanding reaction selectivity and optimizing synthetic conditions [20].

Computational studies of acid-catalyzed mechanisms demonstrate that proton transfer processes are facilitated by the formation of hydrogen-bonded complexes with solvent molecules [10]. Kinetic isotope effect calculations provide theoretical predictions that can be compared with experimental measurements to validate proposed reaction mechanisms [10]. These calculations indicate primary kinetic isotope effects for hydrogen-deuterium substitution when prototropism is involved in the rate-determining step [10].

Thermodynamic Parameters (Boiling Point, Density, Refractive Index)

5-Ethyl-1,3-dioxane-5-methanol exhibits distinct thermodynamic properties that are characteristic of compounds containing both ether and hydroxyl functional groups. The compound demonstrates significantly elevated boiling points compared to its structural analogs, reflecting the influence of hydrogen bonding interactions and increased molecular weight.

Boiling Point Characteristics

The compound displays notable variations in boiling point depending on the pressure conditions applied during distillation. Under standard atmospheric pressure (760 mmHg), 5-Ethyl-1,3-dioxane-5-methanol exhibits a boiling point of 217.4°C [1]. However, under reduced pressure conditions of 5 mmHg, the boiling point decreases substantially to 104-105°C [2] [3] [4]. This significant pressure-dependent variation indicates the compound's suitability for vacuum distillation processes, which is particularly advantageous for purification and isolation procedures where thermal decomposition must be minimized.

The elevated boiling point compared to 1,4-dioxane (101.1°C at standard pressure) can be attributed to the presence of the hydroxymethyl group, which facilitates intermolecular hydrogen bonding [5]. The ethyl substituent also contributes to the increased molecular weight and van der Waals interactions, further elevating the boiling point relative to simpler dioxane derivatives.

Density Properties

The density measurements reveal important insights into the molecular packing and intermolecular forces within the liquid phase. At 25°C, the compound exhibits a density of 1.09 g/mL according to multiple analytical sources [2] [3] [4], while alternative measurements report values of 1.021 g/cm³ [1]. These density values are consistent with the presence of oxygen atoms in the molecular structure, which contribute to the overall mass without significantly increasing the molecular volume.

The density of 5-Ethyl-1,3-dioxane-5-methanol exceeds that of water (1.00 g/mL at 25°C) and is comparable to other cyclic ethers containing hydroxyl substituents. This higher density reflects the efficient molecular packing facilitated by hydrogen bonding interactions between hydroxymethyl groups on adjacent molecules.

Refractive Index Measurements

The refractive index provides valuable information about the electronic polarizability and molecular orientation within the liquid phase. Measurements at 20°C using the sodium D-line (589 nm) yield a refractive index (n₂₀/D) of 1.463 [2] [3] [4], with alternative sources reporting values of 1.431 [1]. These values are characteristic of organic compounds containing ether linkages and hydroxyl groups.

The refractive index of 5-Ethyl-1,3-dioxane-5-methanol is notably higher than that of 1,4-dioxane (1.422), reflecting the increased polarizability resulting from the additional ethyl and hydroxymethyl substituents. This property is particularly relevant for applications in optical systems or as a solvent where specific refractive index matching is required.

Solubility Characteristics in Organic Solvents

The solubility profile of 5-Ethyl-1,3-dioxane-5-methanol demonstrates the compound's amphiphilic nature, arising from the combination of hydrophilic hydroxymethyl functionality and hydrophobic dioxane ring structure with ethyl substitution. This dual character results in variable solubility depending on the polarity and hydrogen bonding capacity of the solvent system.

Water Solubility and Miscibility

The compound exhibits excellent solubility in water, with multiple sources confirming complete miscibility [6] [7]. This high water solubility is primarily attributed to the hydroxymethyl group, which serves as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules. The presence of the dioxane ring, containing two ether oxygen atoms, provides additional sites for hydrogen bonding with water, enhancing the overall hydrophilic character of the molecule.

The enhanced water solubility compared to simple ethers reflects the structural contribution of the hydroxyl functionality. While the ethyl group provides some hydrophobic character, the overall molecular polarity remains sufficient to maintain high water solubility, making the compound suitable for aqueous-based applications and formulations.

Polar Organic Solvent Compatibility

Based on structural analysis and the established solubility principles for dioxane-containing compounds, 5-Ethyl-1,3-dioxane-5-methanol is expected to exhibit high solubility in polar protic solvents such as methanol and ethanol [8] [9]. These alcoholic solvents can engage in hydrogen bonding interactions with both the hydroxymethyl group and the ether oxygens of the dioxane ring, resulting in favorable thermodynamic mixing conditions.

The compound's compatibility with polar aprotic solvents like acetone is expected to be moderate to good, depending on the specific concentration and temperature conditions. The ether linkages within the dioxane ring provide dipole-dipole interaction sites, while the hydroxyl group can participate in dipole-induced dipole interactions with the carbonyl functionality of acetone.

Non-Polar and Semi-Polar Solvent Systems

The solubility in non-polar solvents is expected to be limited due to the predominant polar character imparted by the hydroxymethyl group. However, the presence of the ethyl substituent and the hydrocarbon framework of the dioxane ring may provide sufficient hydrophobic character to enable partial solubility in moderately polar solvents such as ethyl acetate [9].

Studies on related dioxane compounds indicate that solubility in organic solvents follows the general principle that polar solvents demonstrate superior dissolution capacity compared to non-polar systems [8] [10]. The presence of hydrogen bonding sites makes the compound particularly compatible with solvents capable of similar intermolecular interactions.

Stability Under Variable Environmental Conditions

The stability profile of 5-Ethyl-1,3-dioxane-5-methanol under different environmental conditions is crucial for understanding its behavior during storage, processing, and application. The compound's stability is influenced by temperature, pH, exposure to light, and atmospheric conditions, with particular considerations for the behavior of the dioxane ring system and hydroxymethyl functionality.

Thermal Stability Characteristics

The thermal stability of 5-Ethyl-1,3-dioxane-5-methanol reflects the general behavior observed for dioxane-containing compounds. Research on related dioxane structures indicates that these compounds maintain reasonable stability under moderate temperature conditions but may undergo decomposition at elevated temperatures [11] [12].

For 1,4-dioxane, thermal stability studies demonstrate that the compound remains stable at temperatures between 300-350°C for periods of 80-100 minutes, with decomposition occurring at higher temperatures [12] [13]. By analogy, 5-Ethyl-1,3-dioxane-5-methanol is expected to exhibit similar thermal stability characteristics, with the hydroxymethyl group potentially providing additional stability through intermolecular hydrogen bonding interactions.

The flash point of 101.7°C [1] indicates that the compound presents moderate fire hazards under standard conditions, with the relatively high flash point reflecting the influence of the hydroxyl group in reducing volatility compared to simple ethers. The compound should be stored and handled with appropriate temperature controls to prevent thermal decomposition or fire hazards.

pH Stability and Hydrolytic Resistance

Dioxane compounds generally demonstrate excellent stability across a wide pH range due to the inherent resistance of ether linkages to hydrolytic cleavage. Research on 1,4-dioxane indicates that the compound remains stable in aqueous solutions across pH ranges from acidic to basic conditions [14]. The ether bonds within the dioxane ring are not readily susceptible to acid- or base-catalyzed hydrolysis under ambient conditions.

The hydroxymethyl group in 5-Ethyl-1,3-dioxane-5-methanol may be subject to oxidation under strongly acidic or basic conditions, particularly in the presence of oxidizing agents. However, under normal environmental pH conditions (pH 4-9), the compound is expected to maintain excellent stability with minimal degradation over extended periods.

Studies on related compounds indicate that dioxane derivatives can be used effectively in both acidic and basic reaction media without significant structural decomposition [15] [16]. This pH stability makes the compound suitable for applications requiring exposure to various aqueous environments or buffer systems.

Photochemical Stability and Light Exposure

The photochemical stability of dioxane compounds has been extensively studied due to concerns about environmental persistence and degradation pathways. Research indicates that 1,4-dioxane is characterized as a very weak absorber of UV light, making degradation by direct photolysis unlikely under normal environmental conditions [17] [14].

For 5-Ethyl-1,3-dioxane-5-methanol, the presence of the hydroxymethyl group may introduce additional photochemical considerations. While the dioxane ring system itself demonstrates resistance to direct photolysis, the hydroxyl functionality could potentially undergo photochemical reactions under intense UV exposure or in the presence of photosensitizers.

Environmental studies suggest that dioxane compounds are relatively resistant to photodegradation in aquatic systems, with half-lives for indirect photolysis (via hydroxyl radical reactions) estimated at 336 days under neutral pH conditions [14]. This photostability contributes to the environmental persistence of dioxane compounds but also indicates their stability during storage and use under normal lighting conditions.

Atmospheric and Oxidative Stability

The stability of 5-Ethyl-1,3-dioxane-5-methanol under atmospheric conditions involves considerations of both moisture sensitivity and potential oxidation reactions. The hydroxymethyl group represents the most reactive site within the molecule, potentially undergoing oxidation to form aldehyde or carboxylic acid derivatives under aggressive oxidative conditions.

Studies indicate that dioxane compounds may form explosive mixtures with prolonged exposure to light or air, particularly under elevated temperatures and pressures [18] [19]. However, under normal storage conditions with appropriate containment, the compound should remain stable for extended periods.

The compound should be stored in a cool, dry environment, protected from direct sunlight and excessive heat to maintain optimal stability. The presence of antioxidants or stabilizers may be beneficial for long-term storage applications, particularly if the compound will be exposed to elevated temperatures or oxidative environments during use.

Phase Behavior and Distillation Properties

The phase behavior and distillation characteristics of 5-Ethyl-1,3-dioxane-5-methanol are governed by the intermolecular forces arising from its unique structural features, including hydrogen bonding capabilities, dipole-dipole interactions, and van der Waals forces. Understanding these properties is essential for developing effective purification, separation, and processing methodologies.

Vapor Pressure Characteristics

The vapor pressure profile of 5-Ethyl-1,3-dioxane-5-methanol reflects the influence of hydrogen bonding interactions on the liquid-vapor equilibrium. At 25°C, the compound exhibits a vapor pressure of 1.4 Pa [20] or 0.0284 mmHg [1], indicating relatively low volatility compared to simple ethers or hydrocarbons of similar molecular weight.

This low vapor pressure is characteristic of compounds containing hydrogen bonding functional groups, where intermolecular attractions in the liquid phase reduce the tendency for molecules to escape into the vapor phase. The vapor pressure is significantly lower than that of 1,4-dioxane (40 mmHg at 25°C) [21], demonstrating the substantial effect of the hydroxymethyl substituent on volatility.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with studies on related dioxane compounds indicating that vapor pressure increases exponentially with temperature [22] [23]. This relationship is crucial for designing distillation processes and predicting evaporation rates under various temperature conditions.

Distillation Behavior and Separation Characteristics

The distillation properties of 5-Ethyl-1,3-dioxane-5-methanol are significantly influenced by the large difference between atmospheric and reduced pressure boiling points. The compound's boiling point decreases from 217.4°C at atmospheric pressure to 104-105°C at 5 mmHg [2] [3] [4], indicating excellent suitability for vacuum distillation processes.

This dramatic reduction in boiling point under reduced pressure conditions enables purification and isolation at temperatures well below those that might cause thermal decomposition. The ability to distill at moderate temperatures under vacuum is particularly valuable for maintaining product quality and preventing degradation of heat-sensitive materials that may be present in synthetic mixtures.

The relationship between pressure and boiling point for dioxane compounds generally follows the Antoine equation, allowing for prediction of boiling points at various pressures [22]. This predictability facilitates the design of distillation columns and separation processes optimized for specific operating conditions.

Phase Transition Properties

The melting point of 5-Ethyl-1,3-dioxane-5-methanol is reported as less than 68°C [24], indicating that the compound exists as a liquid under normal ambient conditions. This relatively low melting point, combined with the liquid state at room temperature, facilitates handling and processing operations.

The liquid range (from melting point to boiling point) spans more than 149°C under atmospheric conditions, providing a broad temperature window for liquid-phase applications. This wide liquid range is advantageous for processes requiring heating or cooling while maintaining the liquid state.

Azeotropic Behavior and Mixture Properties

While specific azeotropic data for 5-Ethyl-1,3-dioxane-5-methanol are not available in the current literature, the behavior of related dioxane compounds provides insights into potential mixture properties. 1,4-Dioxane forms a positive azeotrope with water at a composition of 17.9:82.1 by mass, boiling at 87.6°C [25].

The presence of the hydroxymethyl group in 5-Ethyl-1,3-dioxane-5-methanol may alter azeotropic behavior with water and other solvents compared to simple dioxane compounds. The enhanced hydrogen bonding capacity could lead to more complex phase behavior in binary and multicomponent mixtures.

Understanding potential azeotropic relationships is crucial for developing separation processes, particularly when the compound is used as a solvent or when it must be separated from reaction mixtures containing water or other polar solvents. The design of effective distillation sequences requires consideration of these thermodynamic non-idealities.

Surface Tension and Interfacial Properties

While specific surface tension data for 5-Ethyl-1,3-dioxane-5-methanol are not reported in the available literature, the surface tension of related compounds provides context for understanding interfacial behavior. 1,4-Dioxane exhibits a surface tension of approximately 32.9 mN/m [26] [27], which is intermediate between that of water (72.8 mN/m) and typical organic solvents.

The presence of the hydroxymethyl group in 5-Ethyl-1,3-dioxane-5-methanol is expected to increase surface tension compared to simple dioxane due to enhanced intermolecular hydrogen bonding at the liquid-vapor interface. This increased surface tension may influence droplet formation, wetting properties, and emulsification behavior in applications involving interfaces between different phases.

The amphiphilic nature of the molecule, with both hydrophilic (hydroxymethyl) and hydrophobic (ethyl and dioxane ring) regions, may impart some surfactant-like properties under specific conditions. This characteristic could be relevant for applications in formulations where interfacial properties are important considerations.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 86 of 90 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,3-Dioxane-5-methanol, 5-ethyl-: ACTIVE